molecular formula C14H7F5N2O3 B5120556 4-methyl-3-nitro-N-(pentafluorophenyl)benzamide

4-methyl-3-nitro-N-(pentafluorophenyl)benzamide

Cat. No. B5120556
M. Wt: 346.21 g/mol
InChI Key: UBSMWAAIHIQTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-nitro-N-(pentafluorophenyl)benzamide, commonly known as MPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPF is a highly potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

MPF has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neurodegenerative diseases. MPF has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CK2, which is overexpressed in many types of cancer. MPF has also been investigated as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the hyperphosphorylation of tau protein.

Mechanism of Action

MPF exerts its biological effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK2 has been implicated in the regulation of cell growth, proliferation, differentiation, and apoptosis. MPF binds to the ATP-binding site of CK2 and prevents its phosphorylation activity, leading to the inhibition of downstream signaling pathways.
Biochemical and physiological effects:
MPF has been shown to have a potent inhibitory effect on CK2 activity, leading to a decrease in cell proliferation and an increase in apoptosis. MPF has also been shown to inhibit the phosphorylation of tau protein, which is involved in the pathogenesis of neurodegenerative diseases. However, the exact biochemical and physiological effects of MPF are still under investigation.

Advantages and Limitations for Lab Experiments

The advantages of using MPF in lab experiments include its high potency and selectivity for CK2, which allows for the specific inhibition of this protein kinase without affecting other cellular processes. However, the limitations of using MPF include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for the research and development of MPF. One direction is to investigate the potential therapeutic applications of MPF in cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of MPF. Additionally, the use of MPF in combination with other drugs or therapies may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of MPF involves the reaction of 4-methyl-3-nitrobenzoic acid with pentafluorophenyl isocyanate in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure MPF. The synthesis method is relatively simple and can be performed on a large scale.

properties

IUPAC Name

4-methyl-3-nitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5N2O3/c1-5-2-3-6(4-7(5)21(23)24)14(22)20-13-11(18)9(16)8(15)10(17)12(13)19/h2-4H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSMWAAIHIQTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-nitro-N-(pentafluorophenyl)benzamide

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